![molecular formula C17H12Cl4N2O3 B2694160 Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164464-67-8](/img/structure/B2694160.png)
Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, also known as DCB-M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Kushnir et al. (2015) discusses the synthesis of a compound through the reaction of methyl-3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate, leading to the formation of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2(1H)-one hydrochloride. This compound, upon alkylation with chloroacetate esters, yielded a series of quaternary ammonium salts. Some of these compounds showed high inhibitory activity against the superoxide-generating ability of mitochondria in both liver and tumor tissues in rats, indicating antioxidant properties (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).
Atmospheric Degradation of Acrylate Esters
Moreno et al. (2014) investigated the atmospheric degradation processes of acrylate esters, including methyl 3-methylacrylate and methyl 3,3-dimethylacrylate, through gas-phase reactions with OH radicals and Cl atoms. This study provides insights into the environmental impact and atmospheric lifetime of compounds similar to Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, contributing to the understanding of their behavior in atmospheric chemistry (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).
Controlled Radical Polymerization
The controlled radical polymerization of acrylamides and acrylates, including studies on homopolymers and copolymers, provides a foundation for creating materials with specific properties for various applications. Mori, Sutoh, and Endo (2005) synthesized homopolymers by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of the polymerization and the potential for designing polymeric materials with precise molecular weight and structure control (Mori, Sutoh, & Endo, 2005).
Photoinduced Polymerization
Anastasaki et al. (2014) explored the photoinduced living radical polymerization of acrylates, achieving high monomer conversion and yielding poly(acrylates) with low dispersity and excellent end-group fidelity. This process, conducted in the presence of copper(II) bromide and tertiary amine ligands, underscores the versatility and efficiency of utilizing light to mediate polymerization reactions, which could be applicable for materials based on Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate (Anastasaki, Nikolaou, Zhang, Burns, Samanta, Waldron, Haddleton, McHale, Fox, Percec, Wilson, & Haddleton, 2014).
properties
IUPAC Name |
methyl (E)-3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N2O3/c1-26-17(25)15(8-22-14-5-3-10(19)7-13(14)21)23-16(24)11-4-2-9(18)6-12(11)20/h2-8,22H,1H3,(H,23,24)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFHRKZVNMIG-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2694078.png)

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)
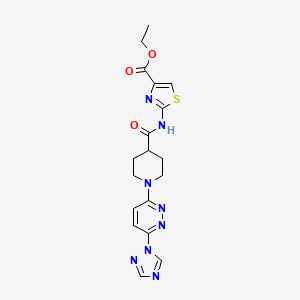
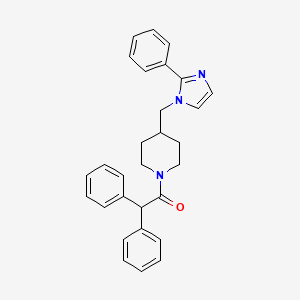
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2694089.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2694091.png)
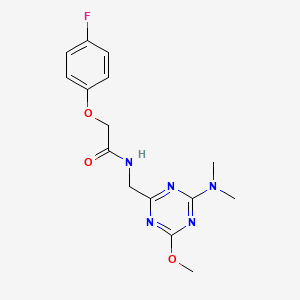
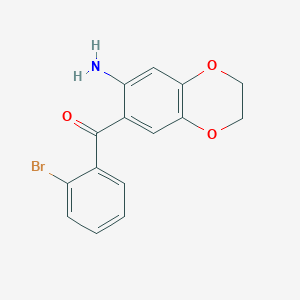
![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)
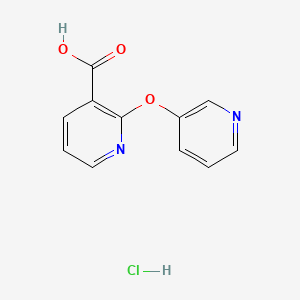
![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)